molecular formula C7H8IN3O B2927631 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2166945-41-9

3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2927631
CAS RN: 2166945-41-9
M. Wt: 277.065
InChI Key: XQRSROFVYPADMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the molecular weight of 275.05 . It’s also known as “3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride” with a molecular weight of 299.54 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H6IN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, no further physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Pharmaceutical Potential

The synthesis and characterization of pyrazole derivatives, including structures similar to 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, have been a subject of interest. Thomas et al. (2018) reported the synthesis of related pyrazole derivatives and their characterization using various techniques like NMR, FT-Raman, and FT-IR. They also employed computational approaches such as density functional theory (DFT) calculations and molecular docking to explore the reactive properties and pharmaceutical potential of these compounds. The study suggests that these derivatives might show inhibitory activity against specific enzymes, indicating potential pharmaceutical applications (Thomas et al., 2018).

Catalytic Applications

Mohammed et al. (2015) explored the catalytic use of molecular iodine in the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which are structurally related to the target compound. Their research demonstrated the utility of iodine in oxidative coupling reactions, highlighting its role in the selective synthesis of complex pyrazole derivatives. This study underscores the potential of using iodine catalysis in the synthesis of structurally complex pyrazoles (Mohammed et al., 2015).

Potential in Drug Development

Giovannoni et al. (2006) synthesized and evaluated analogues of pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, similar to the target compound, as inhibitors of phosphodiesterase 5 (PDE5). Their findings revealed several compounds with high potency and selectivity, suggesting their potential use in the treatment of conditions like erectile dysfunction. This indicates that derivatives of the target compound could have significant applications in drug development (Giovannoni et al., 2006).

Spectroscopic Properties

Nakai et al. (2003) conducted a study on imidazo[1,2-a]pyrazin-3(7H)-one derivatives, which share a similar structure with the target compound. They investigated the spectroscopic properties of these derivatives using X-ray crystallography, UV/vis absorption spectroscopy, NMR, and computational calculations. Their research provides insights into the structural and spectroscopic characteristics of these compounds, which are crucial for their potential applications in various fields (Nakai et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRSROFVYPADMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNC(=O)C2=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.